Ethanimidamide, monoacetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 83546. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

acetic acid;ethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2.C2H4O2/c2*1-2(3)4/h1H3,(H3,3,4);1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOZNCAMOIPYYIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=N)N.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

143-37-3 (Parent) | |

| Record name | Ethanimidamide, monoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036896170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2068008 | |

| Record name | Ethanimidamide, monoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2068008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36896-17-0 | |

| Record name | Ethanimidamide, acetate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36896-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanimidamide, monoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036896170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamidine acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83546 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanimidamide, acetate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanimidamide, monoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2068008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetamidine monoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.403 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHANIMIDAMIDE, MONOACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6K8Y1QR6M6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethanimidamide Monoacetate: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of ethanimidamide monoacetate, a compound of interest in organic synthesis and drug development. Drawing upon established chemical principles and spectroscopic data from related analogs, this document will delve into the core chemical properties, structural features, synthesis, and analytical characterization of this salt.

Introduction to Ethanimidamide and its Acetate Salt

Ethanimidamide, also known as acetamidine, is the simplest amidine derived from acetic acid. Amidines are a class of organic compounds characterized by the –C(=NH)NH2 functional group. They are strong bases and are often utilized as precursors in the synthesis of nitrogen-containing heterocycles.[1] Ethanimidamide itself is typically handled in its more stable salt forms, such as the hydrochloride or, as discussed herein, the monoacetate salt.

Ethanimidamide monoacetate is an ionic compound formed from the protonation of the basic ethanimidamide by acetic acid. This results in the formation of the ethanimidamidium cation and the acetate anion.[2][3] The salt is expected to be a white to off-white crystalline solid with good solubility in polar solvents like water and alcohols, a characteristic driven by its ionic nature and the capacity for hydrogen bonding.[2]

Chemical Structure and Properties

The chemical structure of ethanimidamide monoacetate is dictated by the ionic interaction between the ethanimidamidium cation and the acetate anion.

Molecular Formula and Weight

The constituent parts of the salt are:

-

Ethanimidamide (C₂H₆N₂): Molecular Weight: 58.08 g/mol [3]

-

Acetic Acid (C₂H₄O₂): Molecular Weight: 60.05 g/mol [3]

Therefore, ethanimidamide monoacetate has the following properties:

Structural Representation

The structure consists of the resonance-stabilized ethanimidamidium cation and the acetate anion.

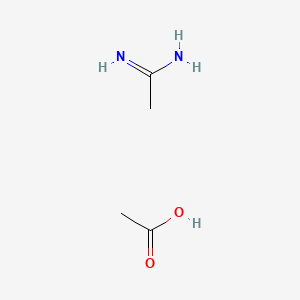

Caption: Structure of Ethanimidamide Monoacetate.

The positive charge on the ethanimidamidium cation is delocalized across the two nitrogen atoms and the central carbon atom, leading to two equivalent C-N bonds. Similarly, the negative charge on the acetate anion is delocalized between the two oxygen atoms.

Physicochemical Properties

While specific experimental data for ethanimidamide monoacetate is not widely published, the following properties can be inferred from its structure and data from related compounds.

| Property | Value / Description |

| Appearance | White to off-white crystalline solid.[2] |

| Solubility | Soluble in polar solvents such as water and alcohols.[2] |

| Melting Point | Expected to be a relatively high-melting solid, typical of organic salts. The related hydrochloride salt melts at 164-166 °C.[4] |

| pKa (of conjugate acid) | The pKa of the ethanimidamidium cation is approximately 12.1, indicating that ethanimidamide is a strong base.[4] |

Synthesis of Ethanimidamide Monoacetate

The synthesis of ethanimidamide monoacetate is a two-step process. The first step involves the formation of the ethanimidamide core, typically via the Pinner reaction, followed by salt formation with acetic acid.

Step 1: Synthesis of Ethanimidamide (via Pinner Reaction)

The Pinner reaction is a classic method for preparing amidines from nitriles.[1] It involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (a Pinner salt), which is then treated with ammonia to yield the amidine.[1]

Caption: Pinner reaction workflow for ethanimidamide synthesis.

Experimental Protocol: Synthesis of Ethanimidamide Hydrochloride

Causality: Anhydrous conditions are critical in the first step to prevent the hydrolysis of the nitrile and the intermediate imino ether to the corresponding amide and ester, respectively. The reaction is typically performed at low temperatures to control the exothermicity and improve the stability of the Pinner salt. The subsequent ammonolysis is the nucleophilic displacement of the ethoxy group by ammonia.

-

Preparation of Pinner Salt: A solution of acetonitrile in anhydrous ethanol is cooled to near 0 °C in an ice bath. Anhydrous hydrogen chloride gas is bubbled through the solution. This leads to the precipitation of acetimido ethyl ether hydrochloride.[1]

-

Ammonolysis: The isolated imino ether salt is then treated with an excess of ammonia, typically as a solution in dry ethanol. This reaction converts the imino ether to ethanimidamide hydrochloride, with ethanol as a byproduct.[1] The product can be isolated by filtration after precipitation.

Step 2: Formation of Ethanimidamide Monoacetate

The final step is a straightforward acid-base reaction between the free base ethanimidamide (or its hydrochloride salt with a stoichiometric amount of a stronger base to liberate the free base) and acetic acid.

Experimental Protocol: Formation of the Monoacetate Salt

Causality: The strong basicity of ethanimidamide allows for its direct protonation by acetic acid. The choice of solvent is important to facilitate the reaction and subsequent isolation of the salt, often by precipitation or crystallization upon cooling or addition of a less polar co-solvent.

-

Liberation of Free Base (if starting from hydrochloride): Ethanimidamide hydrochloride is dissolved in a suitable solvent (e.g., methanol). A stoichiometric equivalent of a strong base (e.g., sodium methoxide) is added to neutralize the HCl and liberate the free base. The precipitated sodium chloride is removed by filtration.

-

Salt Formation: To the solution of ethanimidamide free base, one molar equivalent of glacial acetic acid is added slowly with stirring.

-

Isolation: The resulting ethanimidamide monoacetate salt can be isolated by removal of the solvent under reduced pressure or by inducing crystallization, for example, by the addition of a less polar solvent like diethyl ether or by cooling the solution. The product should be a crystalline solid.

Analytical Characterization (Expected)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals for both the ethanimidamidium cation and the acetate anion.

-

Ethanimidamidium Cation: A singlet for the methyl protons (CH₃), likely in the range of 2.0-2.5 ppm. The N-H protons are expected to be broad and may exchange with solvent protons, making their observation variable.

-

Acetate Anion: A sharp singlet for the methyl protons (CH₃), typically observed around 1.9 ppm.

¹³C NMR: The carbon NMR spectrum will also display signals for both ionic species.

-

Ethanimidamidium Cation: Two signals are expected: one for the methyl carbon (around 20-25 ppm) and one for the amidinium carbon (C=N), which would be significantly downfield (likely >160 ppm).

-

Acetate Anion: Two signals are expected: one for the methyl carbon (around 20-25 ppm) and one for the carboxylate carbon (COO⁻), which would also be downfield (typically in the 170-180 ppm range).

Infrared (IR) Spectroscopy

The IR spectrum will be a composite of the vibrational modes of the ethanimidamidium cation and the acetate anion.

-

N-H Stretching: Broad absorptions in the region of 3100-3400 cm⁻¹ corresponding to the N-H stretching vibrations of the NH₂ groups in the cation.

-

C=N Stretching: A strong absorption band around 1650-1680 cm⁻¹ due to the C=N stretching of the amidinium system.

-

COO⁻ Asymmetric Stretching: A very strong and characteristic absorption for the carboxylate group of the acetate anion, typically appearing in the range of 1550-1610 cm⁻¹.

-

COO⁻ Symmetric Stretching: A strong absorption for the carboxylate group, usually found between 1400-1450 cm⁻¹.

-

C-H Bending: Absorptions in the 1350-1470 cm⁻¹ region corresponding to the bending vibrations of the methyl groups.

Mass Spectrometry (MS)

Under typical electrospray ionization (ESI) conditions, the mass spectrum would show peaks corresponding to the individual ions.

-

Positive Ion Mode (ESI+): A prominent peak for the ethanimidamidium cation [C₂H₇N₂]⁺ at m/z 59.06.

-

Negative Ion Mode (ESI-): A prominent peak for the acetate anion [C₂H₃O₂]⁻ at m/z 59.01.

Applications and Significance

Ethanimidamide and its salts are valuable building blocks in organic synthesis. They are frequently used in the construction of various nitrogen-containing heterocyclic compounds, such as:

-

Pyrimidines: By reaction with 1,3-dicarbonyl compounds.

-

Imidazoles: Through condensation with α-dicarbonyl compounds.

-

Triazines: Via reaction with appropriate precursors.

These heterocyclic cores are prevalent in many biologically active molecules, making ethanimidamide derivatives important intermediates in pharmaceutical and agrochemical research.[5]

Safety and Handling

Ethanimidamide monoacetate should be handled with appropriate laboratory safety precautions. While specific toxicity data is limited, compounds of this type can be irritants.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

-

Storage: Store in a tightly sealed container in a cool, dry place. The compound is likely hygroscopic.

Conclusion

Ethanimidamide monoacetate is a salt with significant potential as a reagent in organic synthesis, particularly for the preparation of nitrogen-containing heterocycles. This guide has provided a detailed overview of its chemical structure, properties, synthesis, and expected analytical characteristics. By understanding these fundamental aspects, researchers can effectively utilize this compound in their synthetic endeavors and drug discovery programs.

References

- Pinner, A. (1877). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889–1897.

- Shriner, R. L., & Neumann, F. W. (1944). The Chemistry of the Amidines and Amido Esters. Chemical Reviews, 35(3), 351–425.

- "Acetamidine Hydrochloride." In The Merck Index, 15th ed., Royal Society of Chemistry, 2013.

- PubChem. (n.d.). Acetamidine hydrochloride. National Center for Biotechnology Information.

- PubChem. (n.d.). Acetic acid. National Center for Biotechnology Information.

- Chem-Impex. (n.d.). Acetamidine hydrochloride.

- Wikipedia. (n.d.). Acetamidine hydrochloride.

- CymitQuimica. (n.d.). Ethanimidamide, acetate (1:1).

- Fisher Scientific. (n.d.). Safety Data Sheet - Acetamidine hydrochloride.

- Alfa Chemistry. (n.d.). Acetamidine Hydrochloride.

- Global Substance Registration System. (n.d.). ETHANIMIDAMIDE, MONOACETATE.

- ECHEMI. (n.d.). Ethanimidamide, acetate (1:1).

- CAS Common Chemistry. (n.d.). Ethanimidamide, acetate (1:1).

- Human Metabolome Database. (n.d.). Acetic acid.

- National Institute of Standards and Technology. (n.d.). Acetic acid. NIST Chemistry WebBook.

Sources

- 1. Pinner reaction - Wikipedia [en.wikipedia.org]

- 2. Infrared spectroscopy of acetic acid and formic acid aerosols: pure and compound acid/ice particles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. Acetamidine hydrochloride(124-42-5) 13C NMR spectrum [chemicalbook.com]

- 4. jk-sci.com [jk-sci.com]

- 5. synarchive.com [synarchive.com]

Synthesis of Acetamidine Acetate: A Comprehensive Guide for Laboratory Applications

Introduction: The Role of Acetamidine Acetate in Modern Research

Strategic Approach to Synthesis: The Pinner Reaction Pathway

The most established and reliable method for the synthesis of acetamidines from nitriles is the Pinner reaction.[4][5][6] This two-step process first involves the acid-catalyzed reaction of a nitrile with an alcohol to form an alkyl imidate salt, commonly known as a Pinner salt.[5][7] Subsequent treatment of this intermediate with ammonia or an amine furnishes the desired amidine.[5][8] For the preparation of acetamidine acetate, this pathway is adapted to yield the target salt with high purity.

Reaction Stoichiometry and Planning

The overall transformation can be represented as follows:

-

Formation of the Pinner Salt (Ethyl Acetimidate Hydrochloride): CH₃CN + C₂H₅OH + HCl → [CH₃C(OC₂H₅)NH₂]⁺Cl⁻

-

Ammonolysis to Acetamidine Hydrochloride: [CH₃C(OC₂H₅)NH₂]⁺Cl⁻ + NH₃ → [CH₃C(NH₂)NH₂]⁺Cl⁻ + C₂H₅OH

-

Conversion to Acetamidine Acetate (optional, can be integrated): [CH₃C(NH₂)NH₂]⁺Cl⁻ + CH₃COONa → [CH₃C(NH₂)NH₂]⁺CH₃COO⁻ + NaCl

Detailed Experimental Protocol

This protocol details the synthesis of acetamidine hydrochloride via the Pinner reaction, which can then be used to obtain acetamidine acetate.

Part 1: Synthesis of Ethyl Acetimidate Hydrochloride (Pinner Salt)

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| Acetonitrile (dry) | 41.05 | 100 g | 2.44 |

| Absolute Ethanol | 46.07 | 113 g (143 mL) | 2.45 |

| Hydrogen Chloride (gas, dry) | 36.46 | ~95 g | ~2.6 |

Procedure:

-

Reaction Setup: Assemble a 1 L suction flask equipped with a gas inlet tube and a mechanical stirrer. The side arm should be connected to a calcium chloride drying tube to protect the reaction from atmospheric moisture.[9]

-

Initial Cooling: Place the flask in an ice-salt bath to cool the contents to below 0 °C.

-

Reagent Addition: Charge the flask with 100 g of dry acetonitrile and 113 g of absolute ethanol.[9] It is crucial that all reagents and glassware are thoroughly dried to prevent unwanted side reactions.[8][9]

-

HCl Gas Introduction: While stirring vigorously, bubble dry hydrogen chloride gas through the solution. The temperature should be maintained below 10 °C throughout the addition. Continue the addition until the reaction mixture has gained approximately 95 g in weight.[9]

-

Crystallization: Tightly stopper the flask and allow it to stand in a cold place (e.g., a refrigerator) for 2-3 days, or until a solid mass of crystals (ethyl acetimidate hydrochloride) forms.[9]

Part 2: Synthesis of Acetamidine Hydrochloride

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Notes |

| Ethyl Acetimidate HCl | 123.58 | Product from Part 1 | --- |

| Alcoholic Ammonia | ~17 (in ethanol) | Excess (~500 mL of 9% solution) | Prepared by saturating absolute ethanol with dry ammonia gas. |

| Absolute Ethanol | 46.07 | 100 mL | For trituration. |

Procedure:

-

Preparation of Alcoholic Ammonia: Prepare a solution of ammonia in absolute ethanol (at least 9% by weight) by bubbling dry ammonia gas through cold ethanol. The concentration should be determined by titration.[9]

-

Ammonolysis: Break up the solid crystalline mass of ethyl acetimidate hydrochloride from Part 1. Transfer it to a mortar and grind it to a paste with 100 mL of absolute ethanol.[9]

-

Reaction: Return the paste to a flask and add an excess of the alcoholic ammonia solution with mechanical stirring. The crystals will gradually dissolve, and a precipitate of ammonium chloride will form. Continue stirring for approximately 3 hours.[9]

-

Isolation: Filter the reaction mixture by suction to remove the precipitated ammonium chloride.[9]

-

Crystallization: Evaporate the filtrate on a steam bath to a volume of about 200 mL. Upon cooling, long, colorless prisms of acetamidine hydrochloride will crystallize.[9]

-

Purification: Collect the crystals by suction filtration, wash with a small amount of cold ethanol, and dry in a desiccator over sulfuric acid. A second crop of crystals can be obtained by concentrating the mother liquor. The melting point of acetamidine hydrochloride is 164–166 °C.[9]

Part 3: Conversion to Acetamidine Acetate

Visualizing the Workflow

Caption: Workflow for the synthesis of acetamidine salts.

Mechanistic Insights: The Chemistry Behind the Pinner Reaction

The Pinner reaction proceeds through a well-defined mechanism:

-

Protonation of the Nitrile: The reaction is initiated by the protonation of the nitrogen atom of the nitrile by the strong acid (HCl). This significantly increases the electrophilicity of the nitrile carbon.[7]

-

Nucleophilic Attack by Alcohol: The alcohol (ethanol) acts as a nucleophile, attacking the electrophilic carbon of the protonated nitrile. This results in the formation of a protonated imidate intermediate.[7]

-

Formation of the Pinner Salt: Under the acidic conditions, the intermediate is stable as the hydrochloride salt, the Pinner salt.[7]

-

Ammonolysis: In the second stage, ammonia acts as a nucleophile, attacking the carbon of the Pinner salt. This is followed by the elimination of ethanol to form the protonated amidine (acetamidinium chloride).

Caption: Mechanism of the Pinner reaction for acetamidine synthesis.

Purification and Characterization

The purity of the synthesized acetamidine acetate should be confirmed through various analytical techniques.

-

Melting Point: The melting point of acetamidine hydrochloride is 164–166 °C.[9] The melting point of acetamidine acetate should be determined and compared to literature values if available.

-

Spectroscopic Analysis:

-

¹H NMR: The proton NMR spectrum should confirm the presence of the methyl group and the NH protons of the amidinium ion, as well as the methyl group of the acetate counterion. In D₂O, the ¹H NMR spectrum of acetamidinium formate shows a singlet for the methyl group at approximately 2.18 ppm.[3] A similar shift would be expected for acetamidine acetate.

-

¹³C NMR: The carbon NMR will show characteristic peaks for the methyl carbon and the amidine carbon. For acetamidinium formate in D₂O, these appear at approximately 18.4 ppm and 168.9 ppm, respectively.[3]

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic N-H stretching and bending vibrations, as well as C=N stretching of the amidinium group and carboxylate stretches from the acetate anion.

-

| Expected Spectroscopic Data (Acetamidinium Cation in D₂O) | |

| Technique | Expected Chemical Shift (ppm) or Wavenumber (cm⁻¹) |

| ¹H NMR (CH₃) | ~2.2 |

| ¹³C NMR (CH₃) | ~18 |

| ¹³C NMR (C(NH₂)₂) | ~169 |

| IR (N-H stretch) | 3400-3100 |

| IR (C=N stretch) | 1680-1650 |

Safety and Handling

General Precautions:

-

All manipulations should be carried out in a well-ventilated fume hood.[10][11]

-

Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn at all times.[11][12]

-

An eyewash station and safety shower should be readily accessible.[12]

Reagent-Specific Hazards:

-

Acetonitrile: Flammable and toxic. Avoid inhalation and skin contact.

-

Ethanol: Flammable.

-

Hydrogen Chloride (gas): Corrosive and toxic. Handle with extreme care in a well-ventilated area.

-

Ammonia (gas): Corrosive and toxic.

-

Acetamidine Hydrochloride/Acetate: May cause skin and eye irritation.[11]

Waste Disposal:

All chemical waste must be disposed of in accordance with local, state, and federal regulations.[10]

Conclusion

The synthesis of acetamidine acetate via the Pinner reaction is a robust and reliable method for laboratory-scale preparation. By carefully controlling the reaction conditions, particularly the exclusion of moisture and temperature management, high yields of the desired product can be achieved. Proper purification and characterization are essential to ensure the quality of the final compound for its intended applications in research and development. Adherence to strict safety protocols is paramount throughout the entire process.

References

-

SynArchive. Pinner Reaction. Available from: [Link]

-

Wikipedia. Pinner reaction. Available from: [Link]

-

NROChemistry. Pinner Reaction. Available from: [Link]

-

J&K Scientific. Pinner Reaction. Available from: [Link]

-

Organic Syntheses. Acetamide. Available from: [Link]

-

Suć, J., et al. (2019). Synthesis and properties of acetamidinium salts. Molecules, 24(19), 3460. Available from: [Link]

-

Patsnap Synapse. What is the mechanism of Acetamide?. Available from: [Link]

-

Suć, J., et al. (2019). Synthesis and properties of acetamidinium salts. Molecules, 24(19), 3460. Available from: [Link]

-

Lu Le Laboratory. (2013). Preparation of Acetamide - Amidation of Ester. Available from: [Link]

-

LookChem. Purification of Acetamide. Available from: [Link]

-

American Chemical Society. Amidine synthesis from acetonitrile activated by rhenium selenide clusters. ACS Fall 2025. Available from: [Link]

-

Harjani, J. R., et al. (2011). A synthesis of acetamidines. The Journal of Organic Chemistry, 76(6), 1683–1691. Available from: [Link]

-

Indian Journal of Chemistry. (2000). Synthesis of acetonitrile by dehydration of acetamide on an active ZnO catalyst: A comparison with zeolite. Available from: [Link]

-

Organic Chemistry Portal. A Synthesis of Acetamidines. Available from: [Link]

-

Penta chemicals. Acetamide - SAFETY DATA SHEET. Available from: [Link]

-

Galanov, S. I., et al. (2014). The Process of Acetonitrile Synthesis over γ-Al2O3 Promoted by Phosphoric Acid Catalysts. Procedia Chemistry, 10, 108-113. Available from: [Link]

-

Sciencemadness.org. Acetonitrile form Ammonium acetate. Available from: [Link]

-

Harjani, J. R., et al. (2011). A Synthesis of Acetamidines. The Journal of Organic Chemistry, 76(6), 1683–1691. Available from: [Link]

-

Organic Syntheses. Acetamidine hydrochloride. Available from: [Link]

- Google Patents. RU2394811C2 - Method of producing acetamidine hydrochloride.

-

The Royal Society of Chemistry. Supporting information. Available from: [Link]

-

PubChem. Formamidine acetate. Available from: [Link]

-

ATB. diacetamate | C10H11NO3 | MD Topology | NMR | X-Ray. Available from: [Link]

Sources

- 1. editage.us [editage.us]

- 2. Amidine synthesis from acetonitrile activated by rhenium selenide clusters - American Chemical Society [acs.digitellinc.com]

- 3. Synthesis and properties of acetamidinium salts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. synarchive.com [synarchive.com]

- 5. Pinner reaction - Wikipedia [en.wikipedia.org]

- 6. jk-sci.com [jk-sci.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Pinner Reaction | NROChemistry [nrochemistry.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. fishersci.com [fishersci.com]

- 12. southwest.tn.edu [southwest.tn.edu]

mechanism of action of ethanimidamide in organic reactions

An In-Depth Technical Guide to the Mechanistic Action of Ethanimidamide in Organic Synthesis

Introduction

Ethanimidamide, more commonly known as acetamidine, is a fundamental building block in modern organic synthesis. With the chemical formula CH₃C(NH)NH₂, it is one of the simplest amidines and possesses a rich reaction chemistry centered around its dual functionality as a potent base and a versatile nucleophile. While the free base is reactive, it is most frequently prepared, stored, and handled as its more stable crystalline salt, ethanimidamide hydrochloride (acetamidine hydrochloride).[1][2]

This guide, intended for researchers, chemists, and drug development professionals, provides an in-depth exploration of the core mechanisms through which ethanimidamide participates in organic reactions. We will move beyond simple reaction schemes to dissect the underlying principles of its reactivity, focusing on its pivotal role in the construction of nitrogen-containing heterocycles—a scaffold of immense importance in medicinal chemistry, agrochemicals, and materials science.[3][4] The discussion will be grounded in established protocols and mechanistic principles to provide a field-proven perspective on leveraging this reagent for complex molecular synthesis.

Part 1: Physicochemical Properties and Reactivity Profile

The utility of ethanimidamide in synthesis is a direct consequence of its electronic structure and resulting physicochemical properties. Understanding these fundamentals is critical to predicting its behavior and optimizing reaction conditions.

Structure and Basicity

The core of ethanimidamide's reactivity lies in its N-C-N functional group. The free base is a strong organic base, with the pKa of its conjugate acid (the amidinium ion) being approximately 12.52.[5] This basicity is significantly higher than that of simple amines or amides and stems from the ability of the resulting amidinium cation to delocalize the positive charge across both nitrogen atoms through resonance. This delocalization provides substantial stabilization to the protonated form, thereby favoring proton abstraction from a wide range of acidic protons.

When ethanimidamide hydrochloride is used in a reaction, the active free base is typically liberated in situ through the addition of a stronger base or by a base present in the reaction mixture.

Table 1: Physicochemical Properties of Ethanimidamide Hydrochloride

| Property | Value | Source |

| IUPAC Name | Ethanimidamide;hydrochloride | [1] |

| CAS Number | 124-42-5 | [1] |

| Molecular Formula | C₂H₇ClN₂ | [1] |

| Molar Mass | 94.54 g·mol⁻¹ | [1] |

| pKa (of conjugate acid) | ~12.52 | [5] |

| Appearance | White to off-white hygroscopic crystalline solid | [1][3] |

| Solubility | Soluble in water and alcohol | [1] |

Nucleophilicity

The nucleophilic character is central to its most important application: acting as a pre-formed N-C-N synthon for ring-forming condensation reactions.

Part 2: Core Mechanism - Synthesis of Pyrimidine Derivatives

The most widespread and authoritative application of ethanimidamide is in the synthesis of the pyrimidine ring system, a core structure in nucleic acids (DNA and RNA) and numerous pharmaceuticals.[7] This transformation is a robust and high-yielding method for constructing substituted pyrimidines.

The Principal Reaction Pathway: Condensation with 1,3-Dicarbonyls

The classic and most illustrative mechanism involves the condensation of ethanimidamide with a 1,3-dicarbonyl compound (or a functional equivalent like a β-ketoester or malonate derivative).[1][7] This reaction proceeds through a sequence of nucleophilic attack, cyclization, and dehydration steps.

Causality of the Mechanism:

-

Activation: The reaction is typically promoted by a base to generate the free amidine from its hydrochloride salt, which is the active nucleophile.

-

Initial Nucleophilic Attack: One of the amidine's nitrogen atoms attacks one of the electrophilic carbonyl carbons of the 1,3-dicarbonyl compound. This is the rate-determining step in many cases.

-

First Dehydration: The resulting tetrahedral intermediate rapidly eliminates a molecule of water to form a stable conjugated enamine-like intermediate.

-

Intramolecular Cyclization: The second nitrogen atom of the amidine moiety then attacks the remaining carbonyl carbon in an intramolecular fashion. This ring-closing step is favored due to the formation of a stable six-membered ring.

-

Final Dehydration: A final elimination of water from the cyclic intermediate yields the stable, aromatic pyrimidine ring.

Caption: Reaction Mechanism for Pyrimidine Synthesis.

Experimental Protocol: Generalized Synthesis of a 2-Methyl-4,6-disubstituted Pyrimidine

The following is a generalized, self-validating protocol based on established methodologies for the condensation of ethanimidamide with a 1,3-dicarbonyl compound. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of starting materials.

Materials:

-

Ethanimidamide hydrochloride (1.0 eq)

-

1,3-Dicarbonyl compound (e.g., acetylacetone) (1.0 eq)

-

Base (e.g., Sodium ethoxide, Sodium hydroxide) (1.1 eq)

-

Solvent (e.g., Ethanol, Methanol)

Procedure:

-

Base Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the base (e.g., sodium ethoxide) in the chosen alcohol solvent under an inert atmosphere (e.g., Nitrogen).

-

Amidine Liberation: Add ethanimidamide hydrochloride to the basic solution and stir for 15-30 minutes at room temperature. This step generates the free base in situ.

-

Substrate Addition: Add the 1,3-dicarbonyl compound dropwise to the reaction mixture.

-

Reaction: Heat the mixture to reflux. The reaction time can vary from 2 to 24 hours depending on the substrate. Monitor the reaction progress by TLC until the starting material is consumed.

-

Work-up: After completion, cool the reaction mixture to room temperature. Neutralize with an acid (e.g., acetic acid or dilute HCl). The solvent is often removed under reduced pressure.

-

Purification: The crude product is then purified. If the product precipitates upon cooling or neutralization, it can be collected by filtration. Otherwise, an extraction with an organic solvent (e.g., ethyl acetate) followed by column chromatography is typically employed to yield the pure pyrimidine derivative.

Workflow Visualization

Caption: Experimental Workflow for Pyrimidine Synthesis.

Part 3: Expanded Synthetic Utility

While pyrimidine synthesis is its hallmark application, the mechanistic principles of ethanimidamide's reactivity extend to the synthesis of other important heterocyclic systems.

Synthesis of Imidazoles and Triazines

Ethanimidamide serves as a precursor to other N-heterocycles by reacting with different bifunctional electrophiles.[1][3]

-

Imidazoles: Reaction with α-dicarbonyls or their equivalents, such as certain acetaldehydes under specific conditions, can yield substituted imidazoles.

-

Triazines: Condensation with imidates provides a route to substituted triazine rings.

These reactions follow similar mechanistic pathways involving initial nucleophilic attack followed by cyclization and elimination.

Caption: Ethanimidamide as a precursor in heterocycle synthesis.

Ethanimidamide as an Ammonia Surrogate

In certain contexts, ethanimidamide hydrochloride can function as a controlled source of ammonia for amination reactions. For instance, it is used in the synthesis of 2-aminopyridine derivatives from 2-fluoropyridine.[8] In this catalyst-free nucleophilic aromatic substitution, the amidine acts as the nucleophile, and subsequent hydrolysis of the intermediate furnishes the amino group. This method offers advantages over using ammonia gas directly, providing better handling and reaction control.[8]

Part 4: Synthesis and Handling

The Pinner Reaction

The classical laboratory and industrial synthesis of ethanimidamide hydrochloride is the Pinner reaction.[1][2][3] This two-step process requires anhydrous conditions.

-

Pinner Salt Formation: Anhydrous hydrogen chloride is passed through a cold solution of acetonitrile in absolute ethanol. The HCl protonates the nitrile nitrogen, activating the carbon for nucleophilic attack by ethanol. This forms the stable crystalline Pinner salt, an acetimido ethyl ether hydrochloride.

-

Ammonolysis: The isolated Pinner salt is then treated with an excess of ammonia (typically in dry ethanol) to displace the ethoxy group, yielding ethanimidamide hydrochloride and ethanol as a byproduct.

Caption: Pinner Reaction for Ethanimidamide Synthesis.

Handling and Safety

As a reactive chemical, proper handling of ethanimidamide hydrochloride is essential.

Table 2: Safety and Handling Information

| Aspect | Information | Reference |

| Physical Hazard | Hygroscopic; store under inert gas. | [1][8] |

| Health Hazards | Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335). | [1][8] |

| Precautions | Wash skin thoroughly after handling (P264). Wear protective gloves/eye protection/face protection (P280). Avoid breathing dust (P261). | [1][8] |

Conclusion

Ethanimidamide is a powerful and versatile reagent whose mechanism of action is rooted in its pronounced basicity and nucleophilicity. Its primary role as an N-C-N synthon has made it an indispensable tool for the construction of pyrimidines, a heterocyclic motif central to life sciences and drug discovery. The condensation reaction with 1,3-bifunctional electrophiles provides a reliable and efficient pathway to this key scaffold. Furthermore, its utility extends to the synthesis of other heterocycles like imidazoles and triazines and as a practical surrogate for ammonia in specialized amination reactions. A thorough understanding of its mechanistic principles, combined with proper handling, empowers chemists to effectively harness the synthetic potential of this fundamental building block.

References

-

Harjani, J. R., Liang, C., & Jessop, P. G. (2011). A Synthesis of Acetamidines. The Journal of Organic Chemistry, 76(6), 1683–1691. [Link]

-

SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Mansoura University. [Link]

-

Wikipedia. (2023). Acetamidine hydrochloride. Wikipedia. [Link]

-

A Synthesis of Acetamidines. (2011). Organic Chemistry Portal. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Acetamide?. [Link]

-

Sciencemadness Wiki. (2023). Acetamidine hydrochloride. [Link]

-

Al-Zoubi, R. M., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]

-

Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

-

Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. [Link]

Sources

- 1. Acetamidine hydrochloride - Wikipedia [en.wikipedia.org]

- 2. Acetamidine hydrochloride - Sciencemadness Wiki [sciencemadness.org]

- 3. benchchem.com [benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. bu.edu.eg [bu.edu.eg]

- 8. alfa-chemistry.com [alfa-chemistry.com]

solubility of ethanimidamide, monoacetate in different solvents

An In-depth Technical Guide to the Solubility of Ethanimidamide, Monoacetate for Pharmaceutical Development

Introduction

This compound, more commonly known as acetamidine acetate, is an organic salt with the chemical formula C₂H₆N₂·C₂H₄O₂.[1][2] As a key intermediate in the synthesis of various nitrogen-containing compounds, including pyrimidines and imidazoles, it serves as a critical building block in the development of active pharmaceutical ingredients (APIs).[3] The journey of a potential drug molecule from the laboratory to a patient is critically dependent on its fundamental physicochemical properties, chief among them being solubility.

Solubility dictates the bioavailability of an orally administered drug, influences the design of dosage forms, and is a cornerstone of the Biopharmaceutics Classification System (BCS), which guides regulatory decisions.[4][5] A comprehensive understanding of the solubility profile of an API intermediate like this compound is therefore not merely an academic exercise but a prerequisite for efficient and successful drug development.

This guide provides a detailed exploration of the solubility of this compound. We will delve into the theoretical principles governing its dissolution, present robust, field-proven protocols for its experimental determination, and analyze its solubility profile across a spectrum of relevant solvent systems. The insights herein are curated for researchers, scientists, and drug development professionals to enable informed decision-making in formulation, synthesis, and regulatory affairs.

Part 1: Theoretical Framework of Solubility

The solubility of a compound is not an arbitrary value but a logical consequence of its molecular structure and its interaction with the solvent. For this compound, its identity as an organic salt is the defining feature of its behavior.

Physicochemical Properties of this compound

This compound is the salt formed from a strong organic base, acetamidine (the conjugate acid, acetamidinium, has a high pKa), and a weak acid, acetic acid. Acetamidine itself has a reported pKa of 12.52, indicating it is strongly basic.[6] This fundamental property is the primary determinant of its pH-dependent aqueous solubility.

| Property | Value | Source(s) |

| Synonyms | Acetamidine acetate, Acetamidinium acetate | [1][2][7] |

| Molecular Formula | C₂H₆N₂·C₂H₄O₂ | [1][8] |

| Molecular Weight | 118.13 g/mol | [7][8] |

| Appearance | White to off-white crystalline solid | [1] |

| pKa (of Acetamidine) | ~12.52 | [6] |

| Canonical SMILES | CC(=N)N.CC(=O)O | [2][8] |

| InChIKey | ZOZNCAMOIPYYIK-UHFFFAOYSA-N | [1][2] |

Key Factors Influencing Solubility

The principle of "like dissolves like" is the guiding axiom for predicting solubility.[9][10] A solute dissolves best in a solvent that shares similar intermolecular forces.

-

Solvent Polarity : this compound is an ionic compound that dissociates into acetamidinium cations and acetate anions in solution. Polar solvents, particularly polar protic solvents like water and alcohols, are highly effective at solvating these ions through ion-dipole interactions and hydrogen bonding.[1] The partial negative charge on the oxygen atom of a water molecule stabilizes the acetamidinium cation, while the partial positive charges on the hydrogen atoms stabilize the acetate anion. Conversely, nonpolar solvents lack the ability to effectively solvate these charged species, leading to very poor solubility.

-

pH of the Medium : Due to the high pKa of acetamidine, the acetamidinium cation is stable across the entire physiological pH range (1.2-6.8).[6] Therefore, the solubility of this compound is expected to be high and relatively independent of pH in acidic and neutral aqueous media. This makes it a highly soluble compound under the conditions relevant for oral drug absorption.[4]

-

Temperature : The dissolution of most solids is an endothermic process, meaning solubility tends to increase with temperature.[11][12] This relationship is crucial for designing crystallization processes, where a compound is dissolved in a hot solvent and then crystallized upon cooling. However, this trend is not universal and should always be determined experimentally.[12]

-

Crystal Lattice Energy : Solubility represents a thermodynamic equilibrium between the solid state and the solvated state. For dissolution to occur, the energy released from the solvation of ions must be sufficient to overcome the crystal lattice energy—the energy holding the ions together in the solid crystal. Acetate salts are generally known to be soluble in water, suggesting a favorable balance between their lattice energies and the hydration enthalpy of the constituent ions.[13]

Caption: Logical flow of property-driven solubility.

Part 2: Experimental Determination of Solubility

Theoretical prediction provides a hypothesis; experimental measurement provides the proof. The choice of method depends on the stage of development, with regulatory-facing studies requiring the most rigorous and validated protocols.

Caption: Workflow for equilibrium solubility determination.

Protocol 1: Equilibrium Solubility Determination (BCS Guideline Approach)

This protocol is designed to meet the rigorous standards required for Biopharmaceutics Classification System (BCS) solubility determination.[4][14] The objective is to measure the equilibrium solubility in aqueous media across the physiological pH range at 37 °C.

Causality : The use of excess solid ensures that the solution becomes saturated, representing the true equilibrium solubility.[15] Maintaining a constant temperature of 37 ± 1 °C mimics physiological conditions.[4] Agitation for an extended period (e.g., 24 hours) is necessary to ensure the system has reached equilibrium. The final pH measurement is a self-validating step to confirm that the API itself did not alter the buffer's pH.[15]

Materials :

-

This compound

-

Buffer solutions: 0.1 N HCl (pH 1.2), Acetate buffer (pH 4.5), Phosphate buffer (pH 6.8).[4]

-

Thermostatic shaker/incubator set to 37 ± 1 °C.

-

Centrifuge and/or syringe filters (e.g., 0.45 µm PTFE).

-

Calibrated pH meter.

-

Validated HPLC-UV or other suitable analytical instrument.

-

Class A volumetric glassware.

Procedure :

-

Preparation : Add an excess amount of this compound to a series of glass vials. An amount sufficient to be visible at the end of the experiment is required.

-

Solvent Addition : To triplicate vials for each pH condition, add a precise volume of the pre-heated (37 °C) buffer (pH 1.2, 4.5, and 6.8).

-

Equilibration : Seal the vials and place them in the thermostatic shaker. Agitate at a constant speed for at least 24 hours. A preliminary study can determine the time required to reach equilibrium.[14]

-

pH Verification : After equilibration, allow the suspension to settle briefly. Measure and record the pH of the slurry to ensure it has remained within the target range.[15]

-

Phase Separation : Separate the solid and liquid phases while maintaining the temperature. This can be achieved by centrifugation followed by careful withdrawal of the supernatant, or by direct filtration through a chemically compatible syringe filter.

-

Quantification : Immediately dilute a known volume of the clear supernatant with a suitable mobile phase or solvent. Analyze the concentration of the dissolved compound using a validated analytical method like HPLC-UV.

-

Calculation : Calculate the solubility in mg/mL using the determined concentration and the dilution factor. The lowest of the average solubilities across the three pH points is used for BCS classification.[4]

Protocol 2: Rapid Solubility Screening in Organic Solvents

This method is a streamlined, semi-quantitative approach suitable for early-stage formulation and process development to quickly identify suitable solvents.[5][16]

Causality : This method sacrifices the precision of equilibrium for speed. It provides a practical estimate of solubility (e.g., >100 mg/mL, 10-100 mg/mL) that is sufficient to guide solvent selection for reactions or initial formulation trials.

Materials :

-

This compound

-

A panel of selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane).

-

Small glass vials (e.g., 2 mL) with caps.

-

Vortex mixer.

-

Analytical balance.

Procedure :

-

Preparation : Weigh approximately 10 mg of this compound into a tared glass vial.

-

Stepwise Solvent Addition : Add the chosen solvent in small, measured increments (e.g., 100 µL) using a calibrated pipette.[16]

-

Mixing : After each addition, cap the vial and vortex vigorously for 1-2 minutes to facilitate dissolution.

-

Observation : Visually inspect for complete dissolution of the solid.

-

Endpoint : Continue adding solvent until the solid is completely dissolved. Record the total volume of solvent added.

-

Calculation : Estimate the solubility. For example, if 10 mg dissolved in 0.2 mL, the solubility is approximately 50 mg/mL. If the solid does not dissolve after adding a significant volume (e.g., 2 mL, for a solubility of <5 mg/mL), it can be classified as insoluble or very slightly soluble.

Part 3: Solubility Profile of this compound

Based on its chemical nature and data from analogous compounds, a clear solubility profile can be predicted.

Aqueous Solubility

As a salt of a strong base, this compound is expected to be highly soluble in aqueous media across the pH range of 1.2 to 6.8.[1][11][13] This high solubility is a favorable characteristic for APIs intended for oral administration, as complete dissolution in the gastrointestinal tract is a prerequisite for absorption.

| Solvent System | Predicted Solubility | Rationale / Implication |

| pH 1.2 (Simulated Gastric Fluid) | Highly Soluble (>100 mg/mL) | The compound will be fully ionized. Rapid dissolution in the stomach is expected. |

| pH 4.5 (Acetate Buffer) | Highly Soluble (>100 mg/mL) | Remains fully ionized. Fulfills BCS high solubility criteria.[4] |

| pH 6.8 (Phosphate Buffer) | Highly Soluble (>100 mg/mL) | Remains fully ionized. Fulfills BCS high solubility criteria.[4] |

Solubility in Organic Solvents

The solubility in organic solvents will be dictated by their polarity and ability to engage in hydrogen bonding.

| Solvent Class | Representative Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Soluble | Solvents can effectively solvate both the cation and anion through H-bonding and dipole interactions.[1] |

| Dipolar Aprotic | Acetone, Ethyl Acetate | Sparingly Soluble to Insoluble | These solvents have a dipole moment but lack H-bond donor capability, making them poor solvents for the acetamidinium cation. Data for the analogous acetamidine hydrochloride shows insolubility.[17] |

| Nonpolar Aprotic | Toluene, Hexane, Diethyl Ether | Insoluble | Lack of polarity and H-bonding ability prevents effective solvation of the ionic compound.[3][17] |

Part 4: Practical Applications & Troubleshooting

-

Formulation Development : The high aqueous solubility suggests that developing a simple oral solution or an immediate-release solid dosage form would be straightforward. For liquid formulations, water or hydro-alcoholic systems would be suitable vehicles. The insolubility in nonpolar solvents is advantageous for crystallization processes where a nonpolar solvent can be used as an anti-solvent to induce precipitation.[18]

-

Troubleshooting :

-

Polymorphism : Be aware that different crystalline forms (polymorphs) of a compound can have different solubilities. The most stable form will have the lowest solubility. It is crucial to characterize the solid form being used in solubility studies.

-

Buffer Effects : While necessary for pH control, buffer species can sometimes form less soluble salts with the API, leading to an underestimation of its intrinsic solubility. This is less likely with a highly soluble compound like this one but should be considered if results are unexpectedly low.[15]

-

Hygroscopicity : As a salt, the material may be hygroscopic.[3][17] It is essential to store and handle the compound under controlled humidity to ensure accurate weighing and prevent changes to the solid form.

-

Conclusion

This compound is a polar organic salt characterized by high solubility in water and other polar protic solvents, and poor solubility in nonpolar systems. Its solubility in aqueous media is high and largely independent of pH across the physiologically relevant range, a direct consequence of the high basicity of the acetamidine moiety. This favorable profile simplifies its handling in aqueous reaction media and presents a low barrier for the development of oral dosage forms with high bioavailability. The systematic application of robust experimental protocols, such as the equilibrium shake-flask method, is essential to precisely quantify this critical parameter, providing the reliable data needed to drive successful pharmaceutical development.

References

-

How to determine the solubility of a substance in an organic solvent? ResearchGate. Available from: [Link]

-

Acetate | Solubility of Things. Available from: [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. Available from: [Link]

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube. Available from: [Link]

-

Annex 4: Guideline on the Biopharmaceutics Classification System-based biowaiver. World Health Organization (WHO). Available from: [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]

-

FooDB: Compound - Acetamide (FDB008298). Available from: [Link]

-

Experimentally determined pH-dependent API solubility using a globally harmonized protocol. ResearchGate. Available from: [Link]

-

Solubility of organic compounds. Khan Academy. Available from: [Link]

-

PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. World Health Organization (WHO). Available from: [Link]

-

Ask a Formulator: What is the Purpose and Approach to Solubility Studies? - Dow Development Labs. Available from: [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available from: [Link]

-

Measurement and correlation of the solubility of sodium acetate in eight pure and binary solvents. ResearchGate. Available from: [Link]

-

The Solubility Rules: Why Are All Acetates Soluble? Journal of Chemical Education. Available from: [Link]

-

Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. PMC - NIH. Available from: [Link]

-

pKa Data Compiled by R. Williams. Available from: [Link]

-

Ethanimidamide, acetate (1:1) - Common Chemistry. CAS.org. Available from: [Link]

-

Acetamidine hydrochloride - Sciencemadness Wiki. Available from: [Link]

-

This compound - gsrs. Available from: [Link]

-

Solubility Rules: Acetates. YouTube. Available from: [Link]

-

acetamidine hydrochloride. Available from: [Link]

-

ACETAMIDE - Ataman Kimya. Available from: [Link]

-

Acetamidine | C2H6N2 - PubChem. NIH. Available from: [Link]

-

Acetamide - Sciencemadness Wiki. Available from: [Link]

-

Acetamidine hydrochloride - Wikipedia. Available from: [Link]

-

What is Acetamide used for? - Patsnap Synapse. Available from: [Link]

-

SOLVENT MISCIBILITY TABLE. Available from: [Link]

-

Solvent Miscibility Table. Available from: [Link]

-

Solubility and Dissolution Thermodynamic Data of Mefenamic Acid Crystals in Different Classes of Organic Solvents. CORE. Available from: [Link]

-

Solubility of Acephate in Different Solvents from (292.90 to 327.60) K. ResearchGate. Available from: [Link]

Sources

- 1. CAS 36896-17-0: Ethanimidamide, acetate (1:1) | CymitQuimica [cymitquimica.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. Acetamidine hydrochloride - Wikipedia [en.wikipedia.org]

- 4. who.int [who.int]

- 5. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. echemi.com [echemi.com]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. chem.ws [chem.ws]

- 10. Khan Academy [khanacademy.org]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 15. dissolutiontech.com [dissolutiontech.com]

- 16. researchgate.net [researchgate.net]

- 17. Acetamidine hydrochloride - Sciencemadness Wiki [sciencemadness.org]

- 18. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethanimidamide, Monoacetate (Acetamidine Acetate) for Drug Development Professionals

Introduction: The Strategic Value of Acetamidine Acetate in Modern Drug Discovery

Ethanimidamide, monoacetate, more commonly known in research and development circles as acetamidine acetate (CAS Number: 36896-17-0), represents a pivotal building block in synthetic and medicinal chemistry. While deceptively simple in its structure, this compound provides a versatile and highly reactive amidine functional group, a key pharmacophore in a multitude of biologically active molecules. Its utility extends from the construction of complex heterocyclic scaffolds to its role as a bioisosteric replacement for other functionalities, enhancing molecular interactions with biological targets.

This guide offers a comprehensive technical overview of acetamidine acetate, designed for researchers, chemists, and drug development professionals. We will delve into its fundamental chemical properties, explore robust synthesis protocols, and illuminate its critical applications in the synthesis of therapeutic agents. Furthermore, this document provides a framework for the analytical quality control of acetamidine acetate, including detailed methodologies for quantification and stability assessment, ensuring its reliable application in a regulated research environment.

Core Physicochemical and Structural Properties

Acetamidine acetate is a white to off-white, crystalline solid.[1] As the salt of a strong base (acetamidine) and a weak acid (acetic acid), it is readily soluble in polar solvents such as water and alcohols, a property attributable to its ionic nature and the hydrogen bonding capacity of the amidine group.[1] One of the notable characteristics of the acetate salt is its hygroscopicity, which necessitates careful handling and storage in a cool, dry, well-ventilated place with tightly sealed containers to prevent moisture absorption.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 36896-17-0 | [1] |

| Molecular Formula | C₂H₆N₂·C₂H₄O₂ | [1] |

| Molecular Weight | 118.13 g/mol | [4] |

| Appearance | White to off-white solid/crystalline substance | [1] |

| Melting Point | 185-187 °C (decomposes) | [4] |

| Solubility | Soluble in water and alcohols | [1] |

| Hygroscopicity | Hygroscopic | [3] |

| SMILES | CC(=N)N.CC(=O)O | [1] |

| InChI Key | ZOZNCAMOIPYYIK-UHFFFAOYSA-N | [1] |

Synthesis of Acetamidine Salts: Pathways and Practical Insights

The synthesis of acetamidine salts can be approached through several established methods. The choice of method is often dictated by the desired counter-ion and the scale of the reaction. The two most prominent pathways are the Pinner reaction, which typically yields the hydrochloride salt, and a more direct synthesis for the acetate salt.

The Pinner Reaction: A Classic Route to Amidine Hydrochlorides

The Pinner reaction is a cornerstone of amidine synthesis.[5][6] It proceeds in two distinct steps, starting from a nitrile. This method is highly reliable but requires anhydrous conditions due to the moisture-sensitive nature of the intermediates.[5][7]

Step 1: Formation of the Pinner Salt (Ethyl Acetimidate Hydrochloride) Anhydrous acetonitrile is reacted with absolute ethanol in the presence of anhydrous hydrogen chloride gas at low temperatures (typically 0 °C). The acid catalyzes the nucleophilic attack of the alcohol on the nitrile, forming an imidate salt, known as a Pinner salt, which precipitates from the reaction mixture.[4][8]

Step 2: Ammonolysis to Acetamidine Hydrochloride The isolated Pinner salt is then treated with an excess of ammonia, usually in an alcoholic solution. The ammonia displaces the ethoxy group to form the final acetamidine hydrochloride, which can be isolated by crystallization.[2][4][7]

Direct Synthesis of Acetamidine Acetate

A more convenient and direct route to acetamidine acetate, avoiding the need for gaseous HCl and the isolation of the hydrochloride salt, involves the reaction of an orthoester with ammonia.[9]

This method reacts ethyl orthoacetate with ammonia in the presence of ammonium acetate.[3][10] This approach is particularly advantageous for its operational simplicity and high yield, making it suitable for both laboratory and industrial-scale production.[3]

Role in Drug Development: A Gateway to Bioactive Heterocycles

The primary value of acetamidine acetate in drug development lies in its function as a precursor to a vast array of nitrogen-containing heterocyclic compounds.[3][10] The amidine functional group is a powerful tool for constructing rings like pyrimidines and imidazoles through condensation reactions with dicarbonyl compounds or their equivalents.[4][11]

The Amidine Moiety as a Key Pharmacophore

The acetamidine moiety is not merely a synthetic handle; it often plays a direct role in the biological activity of the final molecule. Its ability to participate in hydrogen bonding and its basic nature allow it to interact strongly with biological targets such as enzyme active sites.

-

Kinase Inhibition: Many kinase inhibitors feature a hinge-binding motif, which often involves a heterocyclic core that forms crucial hydrogen bonds with the kinase hinge region. The acetamidine group is an excellent precursor for building these heterocyclic scaffolds, such as the imidazo[1,2-c]pyrimidine core found in some spleen tyrosine kinase (Syk) and germinal center kinase (Gck) inhibitors.[12]

-

Nitric Oxide Synthase (NOS) Inhibition: The guanidino group of L-arginine, the natural substrate for NOS, is a key recognition element. The amidine group can act as a bioisostere for this guanidino group. Recently, an N-[2-(4-methylquinolin-2-yl)phenyl]acetamidine derivative was discovered as a potent dual inhibitor of neuronal and inducible nitric oxide synthases, demonstrating significant antitumor activity against glioma.[13][14]

-

Antimicrobial and Antiviral Applications: The acetamidine scaffold is integral to various compounds with demonstrated antibacterial and antiviral properties.[2][5][7][8][15][16][17][18][19] For example, it serves as a building block in the synthesis of compounds related to neuraminidase inhibitors like Zanamivir and Oseltamivir.[17]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Measurement of cations, anions, and acetate in serum, urine, cerebrospinal fluid, and tissue by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. irejournals.com [irejournals.com]

- 6. Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of N-[2-(4-methylquinolin-2-yl)phenyl]acetamidine as a new potent nitric oxide synthase inhibitor against glioma progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, synthesis and biological evaluation of novel acetamide-substituted doravirine and its prodrugs as potent HIV-1 NNRTIs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis of 6-acetamido-5-amino- and -5-guanidino-3, 4-dehydro-N-(2-ethylbutyryl)- 3-piperidinecarboxylic acids related to zanamivir and oseltamivir, inhibitors of influenza virus neuraminidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Important Synthesis of Antiviral Drugs | PPTX [slideshare.net]

- 19. alliedacademies.org [alliedacademies.org]

Acetamidine Acetate: A Comprehensive Technical Guide for Scientific Professionals

Introduction: The Pivotal Role of Acetamidine Acetate in Synthetic Chemistry

Core Physical and Chemical Characteristics

The utility of acetamidine acetate in a laboratory setting is fundamentally governed by its distinct physical and chemical properties. These characteristics dictate its handling, storage, and reactivity in synthetic protocols.

Physical Properties Summary

A consolidated overview of the key physical properties of acetamidine acetate is presented below, providing a quick reference for experimental design.

| Property | Value | Reference(s) |

| CAS Number | 36896-17-0 | [5][6][7] |

| Molecular Formula | C₄H₁₀N₂O₂ | [7][8] |

| Molecular Weight | 118.13 g/mol | [5][7][9] |

| Appearance | White crystalline solid | |

| Melting Point | 185-187 °C (with decomposition) | [5][9] |

| Solubility | Soluble in water and ethanol | [1][3] |

| pKa (of Acetamidinium ion) | 12.52 | |

| Hygroscopicity | Hygroscopic | [1][2] |

Chemical Structure and Spectroscopic Profile

Acetamidine acetate is an ionic compound composed of the acetamidinium cation and the acetate anion. The positive charge in the acetamidinium cation is delocalized across the two nitrogen atoms and the central carbon atom, a key feature influencing its reactivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a critical tool for confirming the structure of acetamidinium salts. For acetamidinium acetate in D₂O, the following characteristic signals are observed:

-

¹³C NMR (D₂O):

-

δ ≈ 18.4 ppm (CH₃, acetamidinium)

-

δ ≈ 168.8 ppm (C(NH₂)₂, acetamidinium)

-

δ ≈ 173.8 ppm (COO⁻, acetate)[3]

-

This distinct set of signals allows for unambiguous identification and assessment of sample purity.

Chemical Reactivity and Synthetic Utility

The chemical behavior of acetamidine acetate is dominated by the electrophilic nature of the amidinium carbon and the basicity of the nitrogen atoms. This dual reactivity makes it an exceptionally versatile precursor, primarily for the synthesis of nitrogen-containing heterocycles.

Key Reactions:

-

Condensation Reactions: It readily undergoes condensation with compounds containing active methylene groups. For instance, its reaction with ethyl cyanoacetate yields ethyl aminomethylenecyanoacetate, a valuable synthetic intermediate.

-

Generation of Free Base: Treatment with a strong base liberates the free acetamidine, which, although unstable, can be used in situ for specific synthetic transformations where the acetate counter-ion might interfere.

A Field-Proven Synthesis Protocol

A convenient and high-yield synthesis of acetamidine acetate was developed by Taylor and Ehrhart, which remains a standard laboratory procedure.[3] The causality behind this experimental choice lies in its operational simplicity and the use of readily available starting materials.

Step-by-Step Synthesis Workflow

-

Reagent Combination: In a suitable reaction vessel, combine ethyl orthoacetate, ammonia, and ammonium acetate.

-

Reaction Conditions: The reaction proceeds efficiently, often with gentle heating, to drive the formation of the acetamidinium salt.

-

Crystallization: Upon cooling the reaction mixture, the acetamidine acetate product crystallizes out of the solution.

-

Isolation and Purification: The white crystals are collected via filtration.

-

Washing: The collected solid is washed with a cold solvent, such as ethanol, to remove any unreacted starting materials or soluble impurities.

-

Drying: The final product is dried under vacuum to yield pure acetamidine acetate with reported yields as high as 84%.

Applications in Drug Development and Beyond

The structural motif provided by acetamidine acetate is integral to numerous high-value molecules.

-

Pharmaceuticals: It is a key precursor for antineoplastic drugs such as 4-hydroxy-5-fluoropyrimidine and various antifungal compounds.[3] Its role as an intermediate is crucial in the synthesis of a wide range of therapeutic agents.

-

Agrochemicals: The heterocyclic systems derived from acetamidine acetate are also found in modern pesticides and crop protection agents.

Safety, Handling, and Storage

Handling:

-

Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

Storage:

-

Store in a tightly sealed container to protect from moisture.

-

Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

Acetamidine acetate is a stable, versatile, and indispensable reagent for chemical synthesis. Its well-defined physical and chemical properties, coupled with its straightforward synthesis and broad reactivity, establish it as a critical tool for researchers, scientists, and drug development professionals. A thorough understanding of its characteristics, from its hygroscopic nature to its role as a precursor for vital heterocyclic systems, is paramount for leveraging its full potential in the laboratory and advancing scientific innovation.

References

-

ChemWhat. (n.d.). 36896-17-0 - Ethanimidamide, monoacetate. Retrieved from [Link]

-

Jalový, Z., Matyáš, R., Ottis, J., Růžička, A., Šimůnek, P., & Polášek, M. (2011). Synthesis and properties of acetamidinium salts. Chemistry Central Journal, 5, 84. Retrieved from [Link]

-

Jalový, Z., Matyáš, R., Ottis, J., Růžička, A., Šimůnek, P., & Polášek, M. (2011). Synthesis and properties of acetamidinium salts. PubMed. Retrieved from [Link]

-

ResearchGate. (2011). (PDF) Synthesis and properties of acetamidinium salts. Retrieved from [Link]

-

Amanote Research. (n.d.). (PDF) Synthesis and Properties of Acetamidinium Salts. Retrieved from [Link]

-

Organic Syntheses. (n.d.). formamidine acetate. Retrieved from [Link]

-

PubChem. (n.d.). Acetamidomethyl acetate. Retrieved from [Link]

-

PubChem. (n.d.). 2-Acetamidophenyl acetate. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). Ethanimidamide, acetate (1:1). Retrieved from [Link]

-

PubChem. (n.d.). Acetamide. Retrieved from [Link]

-

Wikipedia. (n.d.). Acetamide. Retrieved from [Link]

-

Ark Pharma Scientific Limited. (n.d.). acetamidine acetate | CAS:36896-17-0. Retrieved from [Link]

Sources

- 1. editage.us [editage.us]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and properties of acetamidinium salts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and properties of acetamidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. 36896-17-0 CAS Manufactory [m.chemicalbook.com]

- 8. chemscene.com [chemscene.com]

- 9. Page loading... [guidechem.com]

A Comprehensive Technical Guide to the Theoretical Studies of Ethanimidamide

This in-depth guide is tailored for researchers, scientists, and drug development professionals, offering a detailed exploration of the theoretical underpinnings of the ethanimidamide molecule. As a fundamental structure in medicinal and organic chemistry, a thorough understanding of its conformational landscape, isomerization pathways, and electronic properties is paramount for the rational design of novel therapeutics and materials. This document synthesizes key findings from authoritative computational studies, providing both a high-level overview and practical, step-by-step protocols for theoretical analysis.

Molecular Architecture: Conformational Analysis and Isomerism

Ethanimidamide (CH₃C(NH)NH₂) presents a fascinating case study in conformational analysis due to the interplay of rotation around its C-N single bond and E/Z isomerization across the C=N double bond. Theoretical investigations have been pivotal in dissecting the energetic landscape of its various conformers.

The primary isomeric forms are the E and Z configurations, defined by the spatial arrangement of the amino and imino groups. Compounding this, rotation of the amino (-NH₂) and methyl (-CH₃) groups gives rise to a series of distinct conformers. High-level ab initio and Density Functional Theory (DFT) calculations have consistently identified the Z isomer as the global minimum on the potential energy surface.[1][2] This preference is largely attributed to the stabilizing effect of an intramolecular hydrogen bond between the amino and imino groups in the Z form, a feature absent in the E isomer.

Dynamic Landscape: Rotational Barriers and Isomerization Pathways

The C-N single bond in ethanimidamide exhibits a significant rotational barrier, a consequence of the partial double bond character arising from delocalization of the nitrogen lone pair.[3][4] This barrier restricts free rotation, leading to the existence of stable rotational isomers. The magnitude of this barrier has been a key focus of theoretical studies, as it dictates the conformational flexibility of the molecule.